molecular formula C5H9NO3 B13693805 5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one

5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one

Cat. No.: B13693805
M. Wt: 131.13 g/mol
InChI Key: QXYRUERBIOVYTM-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring with hydroxymethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one typically involves the reaction of 5-hydroxymethylfurfural with appropriate reagents under controlled conditions. One common method involves the use of p-tosyl benzyl alcohol and sulfuric acid as a catalyst . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: Substitution reactions can introduce different substituents on the oxazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazolidinones.

Scientific Research Applications

5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 5-Hydroxymethylfurfural
  • 5-Methyl-2-oxazolidinone
  • 5-(Hydroxymethyl)-2-furaldehyde

Uniqueness

5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

5-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO3/c1-5(3-7)2-6-4(8)9-5/h7H,2-3H2,1H3,(H,6,8)

InChI Key

QXYRUERBIOVYTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)O1)CO

Origin of Product

United States

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